1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone
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Overview
Description
1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is a heterocyclic compound that features a unique structure combining a pyridine ring with a cyclopentane ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of a 6-methyl-nicotinic acid ester with a methylthio-phenylacetonitrile in the presence of a base and a suitable solvent. This reaction yields an intermediate, which is then subjected to acid hydrolysis and decarboxylation to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethanone: Similar structure but lacks the cyclopentane ring and methylthio group.
1-(1-Methylthio-5,6,7,8,9,10-hexahydro-cycloocta[c]pyridin-3-yl)ethanone: Similar structure but with a larger ring system.
Uniqueness
1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is unique due to its specific combination of a pyridine ring, cyclopentane ring, and methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
499766-65-3 |
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Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(1-methylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H13NOS/c1-7(13)10-6-8-4-3-5-9(8)11(12-10)14-2/h6H,3-5H2,1-2H3 |
InChI Key |
UTQNIQUAOAXMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C2CCCC2=C1)SC |
Origin of Product |
United States |
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